5-[4-[N-(2-Pyridylamino)ethoxy]benzylidene]thiazolidine-2,4-dione
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Overview
Description
5-[4-[N-(2-Pyridylamino)ethoxy]benzylidene]thiazolidine-2,4-dione is a chemical compound with the molecular formula C18H17N3O3S. . It is characterized by a thiazolidine-2,4-dione core structure, which is often associated with biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[4-[N-(2-Pyridylamino)ethoxy]benzylidene]thiazolidine-2,4-dione typically involves the reaction of 2-pyridylamine with 4-formylbenzoic acid, followed by the addition of thiazolidine-2,4-dione. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the available literature. it is likely that similar synthetic routes are scaled up using batch or continuous flow processes, with careful control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-[4-[N-(2-Pyridylamino)ethoxy]benzylidene]thiazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiazolidine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the pyridyl or benzylidene moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiazolidine derivatives.
Scientific Research Applications
5-[4-[N-(2-Pyridylamino)ethoxy]benzylidene]thiazolidine-2,4-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including its interactions with proteins and enzymes.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of metabolic disorders.
Industry: It is used in the development of new materials and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 5-[4-[N-(2-Pyridylamino)ethoxy]benzylidene]thiazolidine-2,4-dione involves its interaction with specific molecular targets. The thiazolidine-2,4-dione core is known to bind to peroxisome proliferator-activated receptors (PPARs), which are nuclear receptors involved in the regulation of gene expression. This binding can modulate the expression of genes involved in glucose and lipid metabolism .
Comparison with Similar Compounds
Similar Compounds
Pioglitazone: A thiazolidinedione derivative used as an antidiabetic agent.
Rosiglitazone: Another thiazolidinedione used in the treatment of type 2 diabetes.
Troglitazone: A thiazolidinedione that was withdrawn from the market due to hepatotoxicity.
Uniqueness
5-[4-[N-(2-Pyridylamino)ethoxy]benzylidene]thiazolidine-2,4-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Unlike other thiazolidinediones, this compound has a pyridylaminoethoxy group, which may enhance its binding affinity and selectivity for certain molecular targets .
Properties
Molecular Formula |
C17H15N3O3S |
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Molecular Weight |
341.4 g/mol |
IUPAC Name |
(5E)-5-[[4-[2-(pyridin-2-ylamino)ethoxy]phenyl]methylidene]-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C17H15N3O3S/c21-16-14(24-17(22)20-16)11-12-4-6-13(7-5-12)23-10-9-19-15-3-1-2-8-18-15/h1-8,11H,9-10H2,(H,18,19)(H,20,21,22)/b14-11+ |
InChI Key |
GFMJDJHGHVLTLE-SDNWHVSQSA-N |
Isomeric SMILES |
C1=CC=NC(=C1)NCCOC2=CC=C(C=C2)/C=C/3\C(=O)NC(=O)S3 |
Canonical SMILES |
C1=CC=NC(=C1)NCCOC2=CC=C(C=C2)C=C3C(=O)NC(=O)S3 |
Origin of Product |
United States |
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